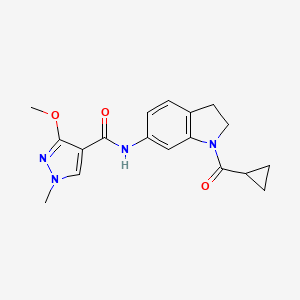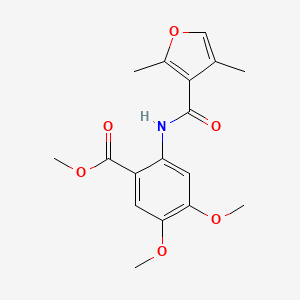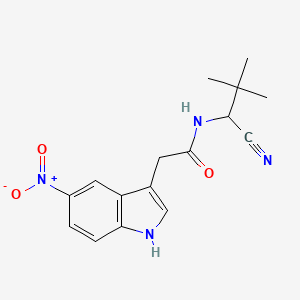
N-(1-cyano-2,2-dimethylpropyl)-2-(5-nitro-1H-indol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-2,2-dimethylpropyl)-2-(5-nitro-1H-indol-3-yl)acetamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases. It belongs to the class of compounds known as oleanane triterpenoids and has been found to possess potent anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(1-cyano-2,2-dimethylpropyl)-2-(5-nitro-1H-indol-3-yl)acetamide is complex and involves multiple pathways. It has been found to activate the Nrf2 pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. This compound has also been found to inhibit the NF-κB pathway, which regulates the expression of genes involved in inflammation and cell survival. Additionally, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which regulates cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis and inhibit the proliferation of cancer cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. Additionally, this compound has been shown to protect cells from oxidative stress and reduce oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-2,2-dimethylpropyl)-2-(5-nitro-1H-indol-3-yl)acetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations for lab experiments. It is a relatively expensive compound, which may limit its use in some experiments. Additionally, it has been found to have some toxicity in certain cell types, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-(1-cyano-2,2-dimethylpropyl)-2-(5-nitro-1H-indol-3-yl)acetamide. One potential direction is the development of this compound analogs with improved potency and selectivity. Another potential direction is the investigation of the effects of this compound in combination with other drugs or therapies. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for various diseases. Finally, the potential neuroprotective effects of this compound in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease warrant further investigation.
Méthodes De Synthèse
N-(1-cyano-2,2-dimethylpropyl)-2-(5-nitro-1H-indol-3-yl)acetamide can be synthesized by the reaction of 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO) with imidazole in the presence of a base. The synthesis process involves several steps, including the protection of the carboxylic acid group, the introduction of the imidazole moiety, and the deprotection of the carboxylic acid group.
Applications De Recherche Scientifique
N-(1-cyano-2,2-dimethylpropyl)-2-(5-nitro-1H-indol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to possess potent anticancer properties and has been shown to induce apoptosis and inhibit the proliferation of cancer cells. This compound has also been found to possess potent anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. Additionally, this compound has been found to possess potent antioxidant properties and has been shown to protect cells from oxidative stress.
Propriétés
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-2-(5-nitro-1H-indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-16(2,3)14(8-17)19-15(21)6-10-9-18-13-5-4-11(20(22)23)7-12(10)13/h4-5,7,9,14,18H,6H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPJVZGVKWRWRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2480434.png)
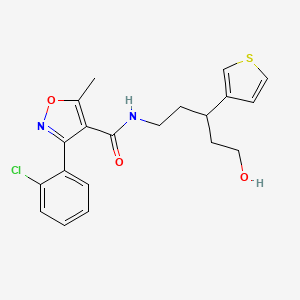
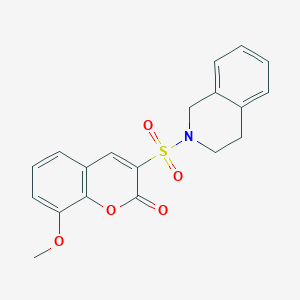

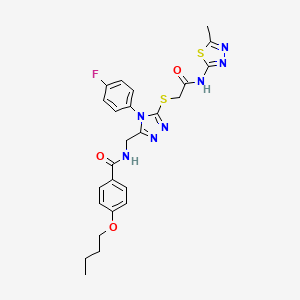

![N-[3-(dimethylamino)propyl]-N'-phenyloxamide](/img/structure/B2480444.png)
![2-benzamido-N-(3-fluorophenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2480448.png)
